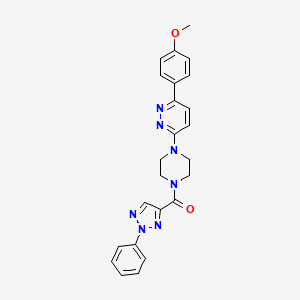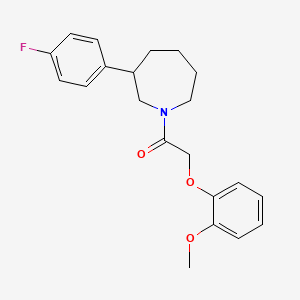![molecular formula C17H12F6N2O2 B2357823 N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide CAS No. 339096-41-2](/img/structure/B2357823.png)
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide is a chemical compound known for its unique structure and properties. It consists of two trifluoromethylphenyl groups attached to a propanediamide backbone. This compound is used extensively in scientific research due to its diverse applications, ranging from catalysis to drug synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 2-(trifluoromethyl)aniline with propanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
科学的研究の応用
N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .
類似化合物との比較
Similar Compounds
- N,N’-bis[2-(trifluoromethyl)phenyl]isophthalamide
- N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide is unique due to its specific structural features, such as the presence of two trifluoromethylphenyl groups and a propanediamide backbone. These features confer distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-5-1-3-7-12(10)24-14(26)9-15(27)25-13-8-4-2-6-11(13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVFXPZCGWUVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
